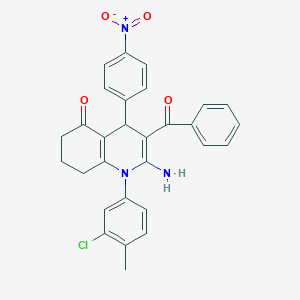
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that has gained significant attention in the field of scientific research. It is a tetrahydroquinoline derivative that has been synthesized through various methods and has shown promising results in various scientific applications. The purpose of
作用機序
The mechanism of action of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been reported to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. Additionally, it has been reported to inhibit the growth of bacterial strains by disrupting the bacterial cell wall.
実験室実験の利点と制限
The advantages of using 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its ability to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the growth of bacterial strains. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
将来の方向性
There are several future directions for the research on 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one. One direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Another direction is to investigate its mechanism of action and identify potential targets for drug development. Additionally, future research could focus on improving the solubility and reducing the toxicity of this compound.
合成法
The synthesis of 2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has been reported through various methods. One of the commonly used methods is the condensation reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of glacial acetic acid and sodium acetate. The reaction is carried out at a temperature of 120°C for several hours to yield the desired product. Another method involves the reaction of 3-chloro-4-methylbenzaldehyde, 4-nitrobenzaldehyde, and 2-aminobenzamide in the presence of p-toluenesulfonic acid and acetic anhydride. The reaction is carried out at a temperature of 80°C for several hours to yield the desired product.
科学的研究の応用
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one has shown promising results in various scientific research applications. It has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to possess antimicrobial activity against various bacterial strains.
特性
製品名 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C29H24ClN3O4 |
分子量 |
514 g/mol |
IUPAC名 |
2-amino-3-benzoyl-1-(3-chloro-4-methylphenyl)-4-(4-nitrophenyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C29H24ClN3O4/c1-17-10-13-21(16-22(17)30)32-23-8-5-9-24(34)26(23)25(18-11-14-20(15-12-18)33(36)37)27(29(32)31)28(35)19-6-3-2-4-7-19/h2-4,6-7,10-16,25H,5,8-9,31H2,1H3 |
InChIキー |
PZBLTVSFXUYXFK-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(C(=C2N)C(=O)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C(=O)CCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![[3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](biphenyl-4-yl)methanone](/img/structure/B304308.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)





